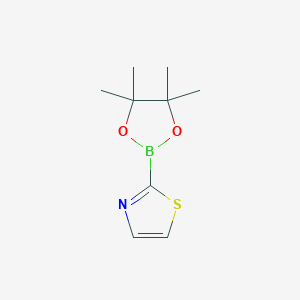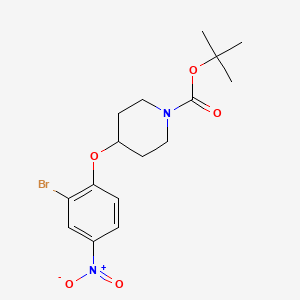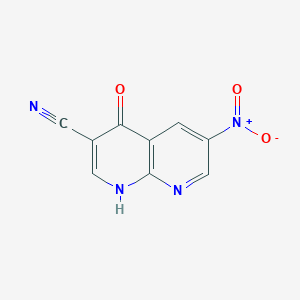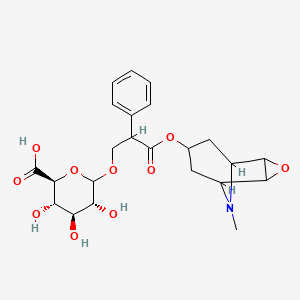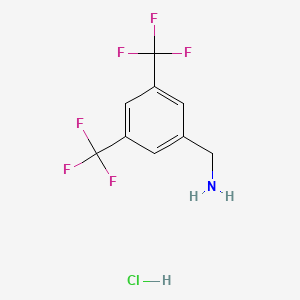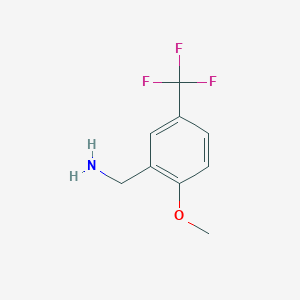
4,4-Difluorocyclohexane-1-carbonyl chloride
Descripción general
Descripción
4,4-Difluorocyclohexane-1-carbonyl chloride is a chemical compound that is a valuable precursor for the synthesis of other fluorinated molecules due to the presence of two fluorine atoms at positions 4 and 4 of the cyclohexane ring. It is a di-substituted cyclohexane carboxylic acid used in the synthesis of macrolide antibiotics .
Synthesis Analysis
The synthesis of 4,4-Difluorocyclohexane-1-carbonyl chloride involves a mixture of 4,4-difluorocyclohexane-1-carboxylic acid in dichloromethane to which oxalyl dichloride and DMF are added slowly. The mixture is then stirred at 40 °C for 2 hours .
Molecular Structure Analysis
The molecular structure of 4,4-Difluorocyclohexane-1-carbonyl chloride consists of a cyclohexane ring with two fluorine atoms at the 4 and 4 positions and a carbonyl chloride group at the 1 position.
Chemical Reactions Analysis
4,4-Difluorocyclohexane-1-carbonyl chloride can be transformed into diverse fluorinated compounds with potential applications in pharmaceuticals, agrochemicals, and materials science by utilizing various synthetic reactions, like nucleophilic acyl substitution or Friedel-Crafts acylation.
Physical And Chemical Properties Analysis
The physical form of 4,4-Difluorocyclohexane-1-carbonyl chloride is a liquid. It has a molecular weight of 182.6 g/mol. It should be stored in an inert atmosphere at a temperature between 2-8°C .
Aplicaciones Científicas De Investigación
- Synthesis of Fluorinated Molecules
- Application Summary : The presence of two fluorine atoms at positions 4 and 4 of the cyclohexane ring makes 4,4-difluoro cyclohexanecarbonyl chloride a valuable precursor for the synthesis of other fluorinated molecules.
- Methods of Application : By utilizing various synthetic reactions, like nucleophilic acyl substitution or Friedel-Crafts acylation, 4,4-difluoro cyclohexanecarbonyl chloride can be transformed into diverse fluorinated compounds.
- Results or Outcomes : These fluorinated compounds have potential applications in pharmaceuticals, agrochemicals, and materials science.
-
Simulation Visualizations
- Application Summary : “4,4-Difluorocyclohexane-1-carbonyl chloride” can be used in computational chemistry for simulation visualizations .
- Methods of Application : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
- Results or Outcomes : The outcomes of these simulations can provide valuable insights into the properties and behaviors of “4,4-Difluorocyclohexane-1-carbonyl chloride” and other similar molecules .
-
Synthesis of Macrolide Antibiotics
- Application Summary : “4,4-Difluorocyclohexanecarboxylic acid”, which can be derived from “4,4-Difluorocyclohexane-1-carbonyl chloride”, is used in the synthesis of macrolide antibiotics .
- Methods of Application : The exact methods of application would depend on the specific synthetic pathway being used to produce the macrolide antibiotics .
- Results or Outcomes : The production of macrolide antibiotics can have significant implications in the field of medicine, as these antibiotics are commonly used to treat a variety of bacterial infections .
-
Synthesis of Fluorinated Polymers
- Application Summary : “4,4-Difluorocyclohexane-1-carbonyl chloride” can be used in the synthesis of fluorinated polymers.
- Methods of Application : The exact methods of application would depend on the specific synthetic pathway being used to produce the fluorinated polymers.
- Results or Outcomes : The production of fluorinated polymers can have significant implications in the field of materials science, as these polymers have unique properties such as high thermal stability, chemical resistance, and low surface energy.
-
Development of New Pharmaceuticals
- Application Summary : “4,4-Difluorocyclohexane-1-carbonyl chloride” can be used in the development of new pharmaceuticals.
- Methods of Application : The exact methods of application would depend on the specific synthetic pathway being used to produce the new pharmaceuticals.
- Results or Outcomes : The production of new pharmaceuticals can have significant implications in the field of medicine, as these new drugs can be used to treat a variety of diseases.
Safety And Hazards
4,4-Difluorocyclohexane-1-carbonyl chloride is classified as dangerous with hazard statements H314-H227 indicating that it causes severe skin burns and eye damage and is combustible. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. It should be stored locked up and disposed of in accordance with local regulations .
Propiedades
IUPAC Name |
4,4-difluorocyclohexane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF2O/c8-6(11)5-1-3-7(9,10)4-2-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWULPCWPCVQKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595985 | |
| Record name | 4,4-Difluorocyclohexane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluorocyclohexane-1-carbonyl chloride | |
CAS RN |
376348-75-3 | |
| Record name | 4,4-Difluorocyclohexanecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=376348-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Difluorocyclohexane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

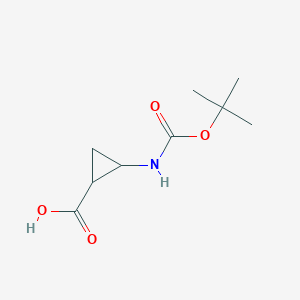
![anti-7-Hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1320673.png)
